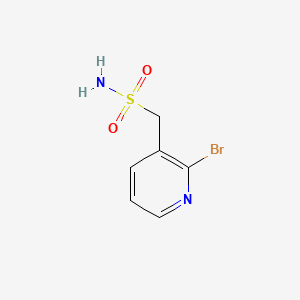![molecular formula C13H22ClN3 B6605453 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride CAS No. 2408962-25-2](/img/structure/B6605453.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride (NEMPGHCl) is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been used in various scientific research applications, including studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as the inhibition of monoamine oxidase (MAO) activity. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been studied for its potential applications in the treatment of Alzheimer’s disease and other neurological disorders.
Mécanisme D'action
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to inhibit the activity of AChE and BChE, two enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been shown to inhibit the activity of MAO, an enzyme responsible for the degradation of the neurotransmitters dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been shown to improve the symptoms of depression and anxiety, as well as reduce pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has several advantages for laboratory experiments. It has a low toxicity profile and is easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has a few limitations, such as its relatively low solubility in water and its instability in the presence of light and air.
Orientations Futures
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has potential applications in the treatment of Alzheimer’s disease and other neurological disorders, as well as the treatment of depression and anxiety. Additionally, further research is needed to investigate the effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on other neurological disorders, such as Parkinson’s disease. Additionally, further research is needed to investigate the effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on other physiological processes, such as the immune system and cardiovascular system. Finally, further research is needed to investigate the potential long-term effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on the brain and body.
Méthodes De Synthèse
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride can be synthesized from 4-ethylphenyl-2-methylpropyl amine hydrochloride and guanidine hydrochloride. The reaction involves the use of anhydrous solvents such as dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone. The reaction is carried out at a temperature of around 90°C and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYBUPGAHGUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)





![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)

